
N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,5-DIMETHOXYPHENYL)-2-(2,5-DIMETHYLPHENOXY)ACETAMIDE” is a chemical compound with the linear formula C18H21NO4 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
In a study on the synthesis and development of N-2,5-Dimethylphenylthioureido Acid Derivatives, the 4-substituted thiazoles 3h, and 3j with naphthoquinone-fused thiazole derivative 7 showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using 1H NMR and mass spectra .
Chemical Reactions Analysis
In the Cadogan reaction of 2-aryl-3-nitropyridines, a ring opening of a nitrene and cyclization occurs, leading to the formation of δ-carbolines .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Aplicaciones Científicas De Investigación
Microbial Degradation and Toxicity
Research has focused on the microbial degradation and toxicity of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), providing insights into microbial pathways that may offer toxicologically advantageous degradation routes for triazine derivatives in contaminated environments (Khan, Lee, & Park, 2012).
Biological Significance of Triazines
Triazines, including various derivatives, have been extensively studied for their wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects, highlighting the potential of triazine nuclei as core moieties for drug development (Verma, Sinha, & Bansal, 2019).
Mesogens Comprising Triazine Core
Recent advancements in mesogens with a 1,3,5-triazine core have been explored for their significance in charge and energy transport and potential organo-electronic applications. This research sheds light on the structural modifications and property alterations of triazine-based discotic liquid crystals (Devadiga & Ahipa, 2019).
High Energy Density Materials
Studies on high-nitrogen azine energetic compounds, including triazines, have reviewed their application in propellants, explosives, and gas generators. These compounds have shown potential to improve burning rates, reduce sensitivity, and enhance detonation performance (Yongjin & Shuhong, 2019).
Mecanismo De Acción
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other compounds with similar structures .
Biochemical Pathways
Given its structural similarity to other compounds, it might influence several biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-17-7-3-4-9(18-2)8(5-7)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOKSIWFIGXZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

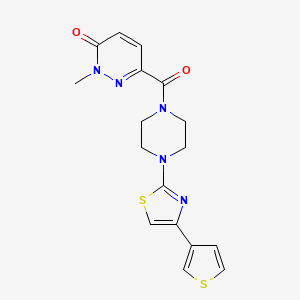
![Ethyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2570897.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2570898.png)
![N-(3-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2570899.png)

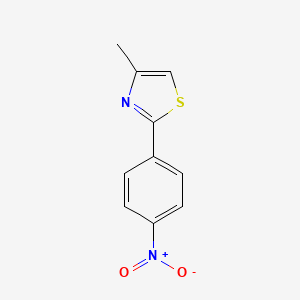
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate](/img/structure/B2570904.png)
![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2570905.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)
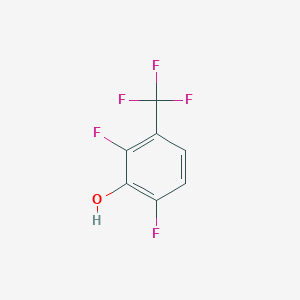
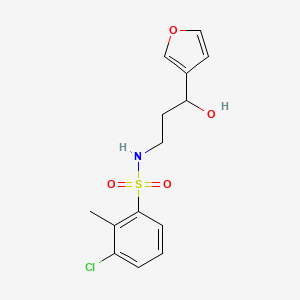
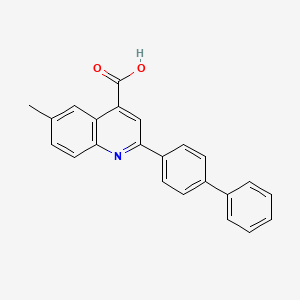

![3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)